molecular formula C19H25F2N3O B5453266 (2R,3R,6R)-3-(3,5-difluorophenyl)-N-propyl-1,5-diazatricyclo[5.2.2.02,6]undecane-5-carboxamide

(2R,3R,6R)-3-(3,5-difluorophenyl)-N-propyl-1,5-diazatricyclo[5.2.2.02,6]undecane-5-carboxamide

Cat. No.: B5453266
M. Wt: 349.4 g/mol
InChI Key: FFOQHXJAFORERU-RCCFBDPRSA-N
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Description

(2R,3R,6R)-3-(3,5-difluorophenyl)-N-propyl-1,5-diazatricyclo[52202,6]undecane-5-carboxamide is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,6R)-3-(3,5-difluorophenyl)-N-propyl-1,5-diazatricyclo[5.2.2.02,6]undecane-5-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the tricyclic core, introduction of the difluorophenyl group, and the final coupling with the propyl group. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. Advanced methods such as catalytic hydrogenation, selective halogenation, and high-pressure reactions are employed to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(2R,3R,6R)-3-(3,5-difluorophenyl)-N-propyl-1,5-diazatricyclo[5.2.2.02,6]undecane-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the difluorophenyl group using reagents like sodium methoxide.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with palladium catalyst), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, pressure, and solvent choice are critical for optimizing the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2R,3R,6R)-3-(3,5-difluorophenyl)-N-propyl-1,5-diazatricyclo[5.2.2.02,6]undecane-5-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential interactions with various biological targets. It may serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its unique properties make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of (2R,3R,6R)-3-(3,5-difluorophenyl)-N-propyl-1,5-diazatricyclo[5.2.2.02,6]undecane-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding interactions, leading to downstream effects on cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,5-Difluorophenyl)propionic acid
  • Steviol glycosides
  • Other tricyclic amides

Uniqueness

Compared to similar compounds, (2R,3R,6R)-3-(3,5-difluorophenyl)-N-propyl-1,5-diazatricyclo[5.2.2.02,6]undecane-5-carboxamide stands out due to its specific tricyclic structure and the presence of the difluorophenyl group. These features confer unique chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(2R,3R,6R)-3-(3,5-difluorophenyl)-N-propyl-1,5-diazatricyclo[5.2.2.02,6]undecane-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25F2N3O/c1-2-5-22-19(25)24-11-16(13-8-14(20)10-15(21)9-13)18-17(24)12-3-6-23(18)7-4-12/h8-10,12,16-18H,2-7,11H2,1H3,(H,22,25)/t16-,17+,18+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFOQHXJAFORERU-RCCFBDPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)N1CC(C2C1C3CCN2CC3)C4=CC(=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCNC(=O)N1C[C@H]([C@@H]2[C@H]1C3CCN2CC3)C4=CC(=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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